N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide is a synthetic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a hydrazine derivative.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Coupling with Tetrahydrofuran: The final step involves coupling the pyrazole derivative with tetrahydrofuran carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Scientific Research Applications
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity . The tetrahydrofuran moiety may also play a role in the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N′-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydraz
Uniqueness
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide is unique due to the combination of its pyrazole ring with a tetrahydrofuran moiety. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]oxolane-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-9-10(13)8-16(15-9)6-3-5-14-12(17)11-4-2-7-18-11/h8,11H,2-7H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFPYMBCCBKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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